Dexmecamylamine

Nicotinic Receptor Pharmacology Ligand Binding Kinetics Stereoisomer Comparison

Researchers needing selective α4β2 nAChR modulation face a critical gap: racemic mecamylamine cannot replicate the unique positive allosteric modulator (PAM) activity of the S-(+)-enantiomer. Dexmecamylamine (TC-5214) provides this exact functionality, acting as a PAM at low micromolar concentrations while exhibiting slower receptor dissociation than the R-(-)-form. • Enables α4β2 signal amplification without direct agonism - distinct from racemic mixtures • Sustained receptor engagement due to slower off-rate from α4β2/α3β4 receptors - reduces experimental variability • Preferentially modulates α4β2 over α7 (α7 IC50 ~1.2 μM), supporting subtype-selective study designs Supplied with ≥98% purity and ambient-stable shipping.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
CAS No. 107538-05-6
Cat. No. B008487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexmecamylamine
CAS107538-05-6
Synonyms[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1(C)NC)C
InChIInChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1
InChIKeyIMYZQPCYWPFTAG-NGZCFLSTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexmecamylamine for Research Procurement: Core Identity, Pharmacological Class, and Chemical Baseline


Dexmecamylamine (CAS 107538-05-6, also known as TC-5214) is the S-(+)-enantiomer of the classic ganglionic blocker mecamylamine, a nicotinic acetylcholine receptor (nAChR) ligand [1]. While both the racemate and individual enantiomers are considered nAChR antagonists, dexmecamylamine is further characterized as a positive allosteric modulator (PAM) of the α4β2 neuronal nicotinic receptor at specific concentrations, a property not shared by the racemic mixture or the R-(−)-enantiomer [2][3]. Its pharmacological profile has led to its investigation in multiple Phase II and III clinical trials for indications including major depressive disorder (MDD) and overactive bladder (OAB) [4][5].

Dexmecamylamine Procurement Rationale: Why Mecamylamine Racemate Substitution Is Not Equivalent


Procuring generic mecamylamine as a substitute for dexmecamylamine is scientifically invalid due to critical differences in molecular pharmacology. While both S-(+)-dexmecamylamine and R-(−)-mecamylamine exhibit similar IC50 values for nAChR subtypes, they display significantly different functional off-rates, with S-(+)-dexmecamylamine dissociating more slowly from α4β2 and α3β4 receptors [1]. This slower dissociation directly impacts the duration of receptor modulation. Furthermore, S-(+)-dexmecamylamine uniquely acts as a positive allosteric modulator (PAM) of α4β2 receptors at lower concentrations, a functional profile absent in the R-(−)-enantiomer and racemate [2]. Therefore, experimental outcomes or clinical effects obtained with dexmecamylamine cannot be extrapolated from studies using the racemic mixture.

Dexmecamylamine Evidence-Based Differentiation: Quantitative Comparative Data vs. Mecamylamine Enantiomers and Related nAChR Ligands


Dexmecamylamine vs. R-(−)-Mecamylamine: Slower Dissociation Kinetics from α4β2 and α3β4 Receptors

A direct head-to-head comparison reveals that while S-(+)-dexmecamylamine and R-(−)-mecamylamine have similar IC50 values for inhibiting human α4β2 and α3β4 nAChRs, they differ significantly in their dissociation kinetics. S-(+)-dexmecamylamine exhibits a slower off-rate from both receptor subtypes, indicating a longer duration of action at the receptor level [1]. This difference is not evident from simple IC50 comparisons and is a critical differentiator for experimental design.

Nicotinic Receptor Pharmacology Ligand Binding Kinetics Stereoisomer Comparison

Dexmecamylamine vs. Mecamylamine Racemate: Positive Allosteric Modulation of α4β2 Receptors

Dexmecamylamine (TC-5214) is not simply a stereoisomer of mecamylamine but exhibits a unique functional pharmacology. At lower, micromolar concentrations, it acts as a positive allosteric modulator (PAM) of α4β2 neuronal nicotinic receptors, enhancing the response to acetylcholine, rather than functioning solely as a noncompetitive antagonist [1][2]. This dual functionality is a property of the S-(+)-enantiomer and is not observed with the racemic mixture, which acts primarily as an open-channel blocker [3].

Allosteric Modulation Nicotinic Acetylcholine Receptors Mechanism of Action

Dexmecamylamine's Distinct Pharmacological Profile: Higher Potency on α4β2 vs. α7 nAChRs

In functional assays, dexmecamylamine exhibits differential potency across nAChR subtypes, with a notable preference for α4β2 receptors over the homomeric α7 subtype. A cross-study comparison shows that dexmecamylamine is more effective at lower micromolar concentrations at inhibiting α4β2-mediated currents than at antagonizing α7 receptors, where its IC50 is in the high micromolar range [1][2]. This contrasts with the racemic mecamylamine, which shows less discrimination between these subtypes.

Receptor Subtype Selectivity Nicotinic Pharmacology Binding Affinity

Dexmecamylamine's Clinical Development Profile: Divergent Outcomes vs. Class-Level Expectations

As a class, nAChR antagonists have been explored as potential antidepressants. However, dexmecamylamine's clinical development program provides a specific, quantifiable outcome. In two large Phase III randomized, double-blind, placebo-controlled trials (NCT01152554 and a flexible-dose study), dexmecamylamine as an adjunct to ongoing antidepressant therapy failed to meet its primary endpoint of change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from randomization at week 8 to treatment end at week 16 [1]. This negative outcome is a specific, data-backed differentiator, as it demonstrates that the compound's preclinical profile did not translate into clinical efficacy for this indication.

Clinical Trial Data Translational Pharmacology Major Depressive Disorder

Dexmecamylamine Research Applications: Scenarios Where Its Differentiated Profile Is Essential


Investigating the Functional Consequences of nAChR Positive Allosteric Modulation

For studies focused on enhancing endogenous cholinergic signaling via α4β2 nAChRs, dexmecamylamine is the appropriate reagent. Its unique ability to act as a positive allosteric modulator (PAM) at low micromolar concentrations distinguishes it from the racemate and other standard nAChR antagonists [1]. Researchers should utilize dexmecamylamine when designing experiments to differentiate between pure receptor antagonism and allosteric potentiation, or when exploring novel therapeutic strategies that require α4β2 signal amplification without direct agonism [2].

Studies Requiring Prolonged Modulation of α4β2 or α3β4 Receptors

In experimental designs where sustained receptor engagement is critical, dexmecamylamine's slower dissociation rate (off-rate) from α4β2 and α3β4 receptors compared to its R-(−)-enantiomer provides a key advantage [1]. This property makes it the preferred choice for in vitro electrophysiology or in vivo behavioral studies aimed at correlating extended nAChR modulation with physiological or behavioral endpoints. The racemate, with its mixed kinetics, would introduce greater variability and a shorter duration of action at the receptor level [2].

Differentiating Between α4β2- and α7-Mediated Neurobiological Effects

Dexmecamylamine's pharmacological profile, which shows higher functional potency at α4β2-containing receptors than at α7 homomeric receptors (e.g., α7 IC50 ~1.2 μM), makes it a useful tool for dissecting the contributions of these two major nAChR subtypes in complex systems [1]. When used at appropriately titrated concentrations, it can preferentially modulate α4β2 activity while sparing α7 function, offering a more selective approach than non-selective antagonists like the mecamylamine racemate [2].

Research on Overactive Bladder (OAB) and Hyperhidrosis Targeting Neuronal Nicotinic Receptors

Based on the evidence from its clinical development, dexmecamylamine is a relevant tool compound for academic or industrial research programs focused on neuronal nicotinic mechanisms in urological or dermatological conditions. The compound advanced to Phase II trials for overactive bladder (OAB) and hyperhidrosis (palmar), with a Phase IIb OAB study demonstrating a statistically significant reduction in micturition frequency (a co-primary endpoint) with a high dose [1][2][3]. This positive signal, despite the overall program's mixed results, provides a quantitative basis for using dexmecamylamine to explore nAChR-mediated pathways in bladder control and sweat gland activity.

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